Cas no 20090-58-8 (4-Chloro-5-methylpyrimidin-2-amine)
4-Chloro-5-methylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-methylpyrimidin-2-amine
- 2-Pyrimidinamine, 4-chloro-5-methyl- (9CI)
- 2-Pyrimidinamine,4-chloro-5-methyl-
- 2-Amino-4-chloro-5-methylpyrimidine
- 4-Chlor-2-amino-5-methyl-pyrimidin
- 4-Chlor-5-methyl-pyrimidin-2-ylamin
- 4-chloro-2-amino-5-methylpyrimidine
- 4-Chloro-5-methyl-2-pyrimidinamine
- 4-Chloro-5-methyl-pyrimidin-2-ylamine
- UDBZUFZWXJJBAL-UHFFFAOYSA-N
- KSC915M5B
- BCP23038
- FCH830025
- 4-chloro-5-methyl-pyrimidin-2-amine
- RP20886
- PB24678
- 4
- AKOS003617805
- SCHEMBL311281
- 2-BROMOETHYLPHOSPHONICACID
- DTXSID90343271
- 4-Chloro-5-methyl-2-pyrimidinamine #
- 20090-58-8
- EN300-312409
- SY033889
- 2-PYRIMIDINAMINE, 4-CHLORO-5-METHYL-
- CS-W006105
- J-515066
- FT-0738026
- AM100472
- AS-30800
- MFCD00725898
- 4-Chloro-5-methylpyrimidin-2-ylamine
- DA-17470
-
- MDL: MFCD00725898
- Inchi: 1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
- InChI Key: UDBZUFZWXJJBAL-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(N)N=1)C
Computed Properties
- Exact Mass: 143.02500
- Monoisotopic Mass: 143.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 1.2
Experimental Properties
- Density: 1.349±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 184-185 ºC
- Boiling Point: 320.8°C at 760 mmHg
- Flash Point: 147.8°C
- Refractive Index: 1.599
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
- PSA: 51.80000
- LogP: 1.60180
4-Chloro-5-methylpyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-5-methylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 073828-500mg |
4-Chloro-5-methylpyrimidin-2-amine, 95+% |
20090-58-8 | 95+% | 500mg |
$140.00 | 2023-09-06 | |
| Matrix Scientific | 073828-1g |
4-Chloro-5-methylpyrimidin-2-amine, 95+% |
20090-58-8 | 95+% | 1g |
$215.00 | 2023-09-06 | |
| Matrix Scientific | 073828-5g |
4-Chloro-5-methylpyrimidin-2-amine, 95+% |
20090-58-8 | 95+% | 5g |
$390.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C846296-1g |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 97% | 1g |
¥412.20 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78370-1g |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 1g |
¥838.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C846296-250mg |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 97% | 250mg |
¥179.10 | 2022-09-02 | |
| TRC | C350035-25mg |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C350035-50mg |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C350035-100mg |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C350035-250mg |
4-Chloro-5-methylpyrimidin-2-amine |
20090-58-8 | 250mg |
$ 98.00 | 2023-04-18 |
4-Chloro-5-methylpyrimidin-2-amine Suppliers
4-Chloro-5-methylpyrimidin-2-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 4-Chloro-5-methylpyrimidin-2-amine
Professional Introduction to 4-Chloro-5-methylpyrimidin-2-amine (CAS No. 20090-58-8)
4-Chloro-5-methylpyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 20090-58-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmaceutical relevance. The presence of both chloro and methyl substituents on the pyrimidine ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 4-Chloro-5-methylpyrimidin-2-amine consists of a six-membered aromatic ring containing two nitrogen atoms, with a chloro group at the 4-position and a methyl group at the 5-position. The 2-amino group provides a site for further functionalization, enabling the synthesis of more complex derivatives. This compound’s versatility has been exploited in various synthetic pathways, particularly in the development of bioactive molecules targeting diverse therapeutic areas.
In recent years, 4-Chloro-5-methylpyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro and amino groups on the pyrimidine ring allow for facile coupling with other pharmacophores, facilitating the design of molecules that can selectively interact with disease-causing enzymes.
Recent advancements in computational chemistry have further highlighted the significance of 4-Chloro-5-methylpyrimidin-2-amine. Molecular modeling studies have demonstrated that this compound can serve as an effective scaffold for designing small-molecule inhibitors with improved binding affinity and selectivity. These studies have been complemented by experimental efforts, where 4-Chloro-5-methylpyrimidin-2-amine-derived compounds have shown promising activity against targets such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors, TKIs). Such findings align with the broader trend in drug discovery toward rational design based on structure-based pharmacology.
The compound’s utility extends beyond oncology; it has also been explored in antimicrobial research. Pyrimidine derivatives are well-known for their ability to disrupt nucleic acid synthesis or interfere with metabolic pathways in bacteria and fungi. In particular, modifications of 4-Chloro-5-methylpyrimidin-2-amine have led to the identification of novel antimicrobial agents capable of overcoming resistance mechanisms associated with existing therapies. This underscores the importance of this scaffold in addressing emerging infectious diseases.
Another area where 4-Chloro-5-methylpyrimidin-2-amine has made significant contributions is in neurodegenerative disease research. Pyrimidine-based compounds have shown potential in modulating neurotransmitter systems, making them attractive candidates for treating conditions such as Alzheimer’s disease and Parkinson’s disease. Preclinical studies have indicated that derivatives of this compound can enhance cholinergic transmission or inhibit aberrant protein aggregation, mechanisms that are central to these pathologies. Ongoing research aims to optimize these properties through structural modifications guided by both experimental and computational approaches.
The synthesis of 4-Chloro-5-methylpyrimidin-2-amine itself is an intriguing aspect from a chemical perspective. The compound can be prepared through various routes, including nucleophilic substitution reactions on halogenated pyrimidines or condensation reactions involving appropriate precursors. Advances in green chemistry principles have also led to more sustainable synthetic methodologies, reducing waste and improving yields. These developments are crucial for ensuring the scalability and cost-effectiveness of producing this key intermediate.
In conclusion, 4-Chloro-5-methylpyrimidin-2-amine (CAS No. 20090-58-8) represents a versatile and biologically relevant compound with broad applications in pharmaceutical research. Its unique structural features make it an ideal candidate for generating novel therapeutic agents targeting cancers, infectious diseases, and neurodegenerative disorders. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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